Fmoc-L-buthionine is synthesized through chemical processes rather than being isolated from natural sources. It falls under the category of Fmoc-protected amino acids, which are widely used in solid-phase peptide synthesis (SPPS) due to their stability and ease of manipulation. The Fmoc group serves as a protective group that can be easily removed under mild basic conditions, making it ideal for sequential peptide synthesis.
The synthesis of Fmoc-L-buthionine typically involves the protection of the amino group of L-buthionine with the Fmoc group. This process is achieved by reacting L-buthionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate, often in an organic solvent like dioxane.
Industrial production often utilizes automated peptide synthesizers, employing solid-phase techniques where the Fmoc group is added to the amino acid on a solid support, allowing for stepwise elongation of peptide chains.
Fmoc-L-buthionine undergoes several key reactions:
The primary products from these reactions include deprotected L-buthionine and various peptides containing L-buthionine residues.
The mechanism by which Fmoc-L-buthionine functions involves:
This protection allows for precise control over peptide synthesis, enabling complex sequences to be constructed without interference from reactive amines.
Fmoc-L-buthionine is primarily utilized in:
Fmoc solid-phase peptide synthesis (SPPS) has emerged as the dominant methodology for peptide assembly due to its orthogonality, compatibility with diverse residues, and avoidance of highly corrosive cleavage agents. The method relies on base-labile N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protection with acid-labile side-chain protecting groups, enabling iterative deprotection and coupling cycles on insoluble polymeric supports [2] [6]. For non-proteinogenic amino acids like L-buthionine (an analog of methionine where the sulfur is replaced by a sulfoxide-resistant -SCH₂CH₂CH₂- moiety), successful integration demands specialized protocols addressing the unique reactivity of the thioether side chain and potential backbone challenges. Modern industrial-scale production of Fmoc-amino acids ensures high-purity building blocks (>99% HPLC purity), critical for efficient assembly of sequences containing sterically demanding or conformationally sensitive residues like buthionine [2].
Interactive Table 1: Key Fmoc-SPPS Advantages for Non-Proteinogenic Amino Acids
Feature | Benefit | Relevance to L-Buthionine |
---|---|---|
Orthogonal Protection | Independent removal of α-amine and side-chain protecting groups | Enables selective deprotection despite thioether reactivity |
Mild Acidic Cleavage | Compatibility with acid-sensitive functionalities | Preserves buthionine's thioether linkage during global deprotection/resin cleavage |
Real-time Monitoring | UV detection of dibenzofulvene release during Fmoc deprotection | Allows tracking of coupling efficiency at each step, crucial for identifying problematic couplings involving non-standard residues |
Solvent Flexibility | Potential for aqueous/organic solvent mixtures | May improve solubility of hydrophobic sequences containing buthionine |
Automation Compatibility | Enables synthesis of complex/long sequences | Facilitates incorporation of buthionine into challenging peptide contexts |
While L-buthionine contains a thioether (-S-) group rather than a thiol (-SH), the principles governing protection of methionine-like residues remain pertinent. Thioethers are susceptible to oxidation, necessitating protecting groups stable to both piperidine (for Fmoc removal) and trifluoroacetic acid (TFA, for final cleavage). The tert-butylthio (t-BuS) group offers significant advantages for such functionalities due to its acid lability and stability under basic Fmoc deprotection conditions. Orthogonality is paramount when synthesizing peptides containing multiple residues requiring different deprotection regimes. The Alloc (allyloxycarbonyl) group exemplifies high orthogonality, removable under nearly neutral conditions via palladium(0)-catalyzed deprotection without affecting Fmoc or t-Bu groups [1] [9]. This strategy, proven for cysteine derivatives like Fmoc-L-Cys(Allocam)-OH enabling one-step on-resin disulfide formation [9], can be adapted for buthionine by utilizing analogous protection schemes for its carboxylate or amine functionalities if selective modification is required. The Trityl (Trt) group, removable with mild acid (1% TFA), also provides a valuable option for residues where premature deprotection must be avoided [3] [7]. For peptides incorporating both buthionine and cysteine, differentiated protection (e.g., Trt for Cys and t-BuS for But) allows independent manipulation.
Aspartimide formation represents a critical side reaction during Fmoc-SPPS, particularly problematic in sequences containing aspartic acid (Asp) or asparagine (Asn) followed by glycine, serine, or another aspartate. This base-catalyzed cyclization leads to succinimide intermediates that subsequently hydrolyze or undergo piperidine adduction, generating a complex mixture of α-Asp, β-Asp, and piperidide by-products [2]. Although L-buthionine itself is not intrinsically prone to aspartimide formation, its proximity to Asp/Gly or Asp/Ser sequences within a peptide chain can exacerbate challenges due to potential steric or electronic effects. Mitigation strategies include:
Difficult sequences, characterized by aggregation, β-sheet formation, or steric hindrance, often lead to incomplete couplings or deprotections during SPPS. Pseudoprolines, synthesized from Ser, Thr, Cys, Val, or Phe residues and carbonyl components like acetone or benzaldehyde, introduce a temporary, reversible oxazolidine ring into the peptide backbone [2]. This disrupts secondary structure formation, improving resin solvation and significantly enhancing coupling efficiency. For sequences incorporating L-buthionine, particularly in hydrophobic segments prone to aggregation, strategically placing pseudoprolines (e.g., Xaa-Ser(ΨMe,Mepro) or Xaa-Thr(ΨMe,Mepro)) near the buthionine residue can dramatically improve synthetic outcomes. Backbone protection schemes, such as the N-(2-hydroxy-4-methoxybenzyl) (Hmb) group, offer an alternative strategy. The Hmb group acylates the backbone amide nitrogen, preventing hydrogen bonding and thus disrupting β-sheet aggregates. Incorporating Hmb-protected glycine or alanine derivatives at strategic intervals (every 5-7 residues) within sequences containing sterically demanding non-proteinogenic amino acids like buthionine can prevent aggregation and ensure high-fidelity synthesis [2].
The choice of side-chain protecting groups profoundly impacts the efficiency, purity, and final yield of SPPS. For L-buthionine, the thioether moiety typically requires no permanent protection beyond the global acid-labile groups used during synthesis, unlike cysteine's thiol. However, optimal protection for other residues within the same peptide sequence is vital. The Trityl (Trt) group offers exceptional utility for protecting the imidazole nitrogen of histidine (His), the indole nitrogen of tryptophan (Trp), the sulfhydryl group of cysteine (Cys), and the amide side chains of asparagine (Asn) and glutamine (Gln) [3] [7]. Its moderate acid lability (cleaved with 1-5% TFA) allows selective removal before final cleavage if needed, and crucially, it enhances the solubility of protected peptide fragments and amino acid derivatives (e.g., Fmoc-Asn(Trt)-OH vs. poorly soluble Fmoc-Asn-OH) [3]. This solubility enhancement is particularly beneficial during the synthesis of hydrophobic peptides containing residues like buthionine.
The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the gold standard for protecting the guanidino function of arginine (Arg). Its key advantage lies in its high acid lability compared to older groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), enabling cleaner and more complete removal during standard TFA cleavage cocktails [2] [3]. Incomplete deprotection of Arg protecting groups is a major source of by-products; Pbf minimizes this risk, especially in peptides containing multiple arginines. Furthermore, Pbf generates less reactive by-products upon cleavage than Pmc or Mtr, reducing the risk of alkylation side reactions with sensitive residues like tryptophan. The compatibility of Trt and Pbf with the t-butyl-based protection typically used for buthionine-containing peptides (e.g., Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu), Lys(Boc)) ensures smooth global deprotection.
A critical yet often overlooked factor in SPPS efficiency is the purity of Fmoc-amino acid building blocks, specifically the presence of trace acidic impurities. Acetic acid (AcOH) is a common contaminant, originating from the Fmoc introduction process or storage conditions. Even minute levels (<0.1%) of AcOH in Fmoc-amino acids like Fmoc-Arg(Pbf)-OH or Fmoc-Asn(Trt)-OH can have devastating consequences [2]. During the coupling step, AcOH competes with the incoming activated amino acid for the free α-amine on the growing peptide chain. This results in temporary or permanent capping (acetylation) of the peptide N-terminus, terminating chain elongation and leading to significant amounts of deletion sequences. Given the molecular weight of AcOH (60 Da), even 0.02% w/w translates to a significant molar equivalent capable of terminating chains.
Interactive Table 2: Critical Impurities in Fmoc-Amino Acids & Impact on Buthionine Peptide Synthesis
Impurity Type | Source | Acceptable Limit | Consequence for Synthesis | Detection/Prevention |
---|---|---|---|---|
Acetic Acid (AcOH) | Fmoc introduction process, hydrolysis, storage | < 0.02% | Chain termination (acetylation), deletion sequences | Rigorous QC via GC-MS; use of high-purity (>99.5%) building blocks; pre-treatment (lyophilization) |
Free Amine | Incomplete Fmoc protection, decomposition during storage | < 0.1% | Double incorporation, sequence errors | Ninhydrin test; GC-based methods; strict supplier specifications |
Enantiomeric Impurity | Racemization during synthesis or storage | > 99.9% ee | Diastereomeric peptide impurities affecting folding & activity | Chiral GC or HPLC analysis |
Lossen Rearrangement Products (e.g., Fmoc-β-Ala-OH) | Use of Fmoc-OSu | < 0.1% | Incorporation of β-alanine, incorrect sequences | Rigorous RP-HPLC purification of building blocks; avoid Fmoc-OSu method for problematic residues |
Dipeptide Impurities (Fmoc-Xaa-Xaa-OH) | Carboxylate activation during Fmoc protection | < 0.1% | Truncated sequences, deletion peptides | Careful monitoring of RP-HPLC profiles for early eluting peaks |
International Conference on Harmonisation (ICH) Q11 guidelines mandate strict specifications for amino acid derivatives used in active pharmaceutical ingredient (API) production, including limits for AcOH content, free amine, and enantiomeric purity [2]. Rigorous quality control using gas chromatography-mass spectrometry (GC-MS) is essential to detect AcOH at the required low levels (≤0.02%). Reputable suppliers now provide Fmoc-amino acids with guaranteed AcOH content below this threshold, a non-negotiable requirement for the successful synthesis of long or complex peptides incorporating residues like L-buthionine. Pre-treatment of certain Fmoc-amino acids, particularly Arg(Pbf), by co-lyophilization with benzene or toluene can also help reduce volatile acidic impurities before use [2].
Compounds Mentioned
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0